![molecular formula C10H5Cl2F3N2O2S B2545845 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride CAS No. 338397-79-8](/img/structure/B2545845.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride is a useful research compound. Its molecular formula is C10H5Cl2F3N2O2S and its molecular weight is 345.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst and Reagent in Organic Synthesis
The use of sulfonamides, like 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride, as terminators in cationic cyclisations facilitates the efficient formation of polycyclic systems. This approach is valuable for synthesizing complex organic structures, enhancing the scope of organic synthesis (Haskins & Knight, 2002).
Material Science and Polymer Chemistry
The compound's derivatives play a significant role in the development of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit exceptional properties, such as high thermal stability, mechanical strength, and low dielectric constants, making them suitable for advanced applications in electronics and materials science (Liu et al., 2013).
Catalysis and Synthetic Methodologies
In catalysis, ionic liquid sulfonic acid functionalized pyridinium chloride, a related compound, serves as an efficient catalyst for the solvent-free synthesis of complex organic molecules. Such catalytic systems underscore the role of these compounds in promoting greener, more efficient synthetic routes (Moosavi-Zare et al., 2013).
Environmental Science
Research into the photocatalytic degradation of pollutants reveals insights into the environmental impact and degradation pathways of related chlorinated and fluorinated compounds. These studies contribute to our understanding of environmental persistence and remediation strategies for persistent organic pollutants (Žabar et al., 2016).
Advanced Synthetic Techniques
The compound and its derivatives serve as key intermediates in the synthesis of complex molecules, including pyrroles and polyamides, through innovative synthetic techniques. These methods enable the construction of molecules with potential applications in pharmaceuticals, agrochemicals, and material science, highlighting the compound's utility in diverse areas of chemical research (Janosik et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target proteins in the cytoskeleton of certain organisms .
Mode of Action
It is suggested that the compound might interact with its targets, possibly leading to changes in their function .
Biochemical Pathways
The trifluoromethyl group is known to be introduced into organic compounds through various reactions, which could potentially affect multiple biochemical pathways .
Result of Action
It is suggested that the compound might exhibit improved potency towards certain enzymes due to key interactions .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3N2O2S/c11-7-4-6(10(13,14)15)5-16-9(7)17-3-1-2-8(17)20(12,18)19/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIKQCOKDZJLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)S(=O)(=O)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)
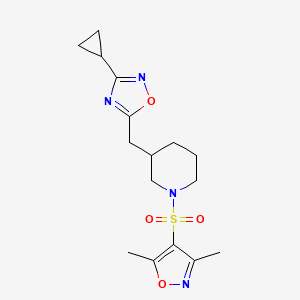
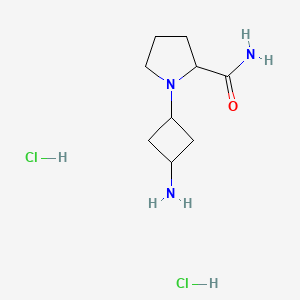
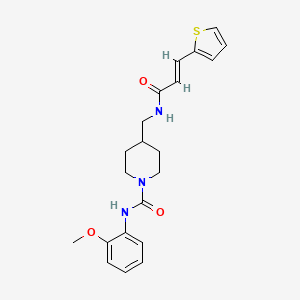
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2545771.png)
![2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2545772.png)

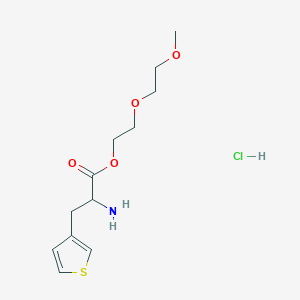
![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)
![2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide](/img/structure/B2545777.png)
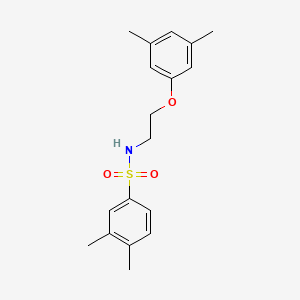
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2545782.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545784.png)
![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)
